Cas no 876152-89-5 ({(3-chlorophenyl)methylcarbamoyl}methyl 3-methylthiophene-2-carboxylate)

{(3-Chlorophenyl)methylcarbamoyl}methyl 3-methylthiophene-2-carboxylate is a specialized organic compound featuring a thiophene carboxylate core functionalized with a chlorophenylmethylcarbamoyl group. This structure imparts unique reactivity and potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate in synthesis. The presence of the 3-chlorophenyl moiety enhances lipophilicity, while the methylthiophene carboxylate group offers versatility for further derivatization. Its well-defined molecular architecture ensures consistent performance in targeted reactions, making it valuable for research and development in medicinal chemistry. The compound's stability under standard conditions and compatibility with common organic solvents further contribute to its practicality in laboratory settings.
{(3-chlorophenyl)methylcarbamoyl}methyl 3-methylthiophene-2-carboxylate structure
876152-89-5 structure
Product Name:{(3-chlorophenyl)methylcarbamoyl}methyl 3-methylthiophene-2-carboxylate
CAS No:876152-89-5
MF:C15H14ClNO3S
MW:323.794561862946
CID:5331755
Update Time:2025-06-12

{(3-chlorophenyl)methylcarbamoyl}methyl 3-methylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-((3-chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
    • [2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
    • 2-[(3-chlorobenzyl)amino]-2-oxoethyl 3-methylthiophene-2-carboxylate
    • STL099932
    • {(3-chlorophenyl)methylcarbamoyl}methyl 3-methylthiophene-2-carboxylate
    • Inchi: 1S/C15H14ClNO3S/c1-10-5-6-21-14(10)15(19)20-9-13(18)17-8-11-3-2-4-12(16)7-11/h2-7H,8-9H2,1H3,(H,17,18)
    • InChI Key: RYFZWMMWFCCXLK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CNC(COC(C1=C(C)C=CS1)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 380
  • XLogP3: 3.6
  • Topological Polar Surface Area: 83.6

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Additional information on {(3-chlorophenyl)methylcarbamoyl}methyl 3-methylthiophene-2-carboxylate

Compound Introduction: {(3-chlorophenyl)methylcarbamoyl}methyl 3-methylthiophene-2-carboxylate (CAS No. 876152-89-5)

Compound CAS no876152-89-5 and the product name {(3-chlorophenyl)methylcarbamoyl}methyl 3-methylthiophene-2-carboxylate represent a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both aromatic and heterocyclic moieties in its molecular framework suggests a unique set of chemical properties that make it a promising candidate for further exploration.

The molecular structure of this compound consists of a 3-chlorophenyl group attached to a carbamoyl moiety, which is further linked to a methyl group. This carbamoyl group is connected to another methyl group, forming a unique {(3-chlorophenyl)methylcarbamoyl}methyl moiety. The core of the molecule is a 3-methylthiophene-2-carboxylate unit, which introduces a thiophene ring into the structure. This combination of functional groups imparts distinct chemical and pharmacological properties to the compound, making it an intriguing subject for research.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. Thiophene derivatives, in particular, have shown promise in various pharmacological applications due to their ability to interact with biological targets in unique ways. The 3-methylthiophene-2-carboxylate moiety in this compound is expected to contribute to its binding affinity and selectivity for specific biological receptors, which is crucial for developing effective drugs.

The 3-chlorophenyl group in the molecule adds another layer of complexity, influencing both the electronic properties and the reactivity of the compound. Chloro-substituted aromatic rings are known for their ability to enhance binding interactions due to their ability to form hydrogen bonds and engage in π-stacking interactions with biological targets. This feature makes the compound a valuable scaffold for designing molecules with enhanced pharmacological activity.

The carbamoyl and methyl groups attached to the thiophene ring further modulate the chemical properties of the molecule. The carbamoyl group can act as a hydrogen bond acceptor, which is essential for interactions with polar biological targets such as proteins and enzymes. Meanwhile, the methyl groups contribute to the overall lipophilicity of the molecule, influencing its solubility and permeability across biological membranes.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in drug design. The unique combination of functional groups in this compound provides an excellent opportunity to study SAR by modifying specific parts of the molecule while keeping others constant. This approach allows researchers to understand how changes in one part of the molecule affect its overall pharmacological activity.

In addition to its potential as a drug candidate, this compound has also been explored as an intermediate in organic synthesis. The presence of multiple reactive sites such as the carbamoyl group and the thiophene ring makes it a versatile building block for constructing more complex molecules. Researchers have leveraged these reactive sites to develop novel synthetic pathways that could be applied in other areas of pharmaceutical chemistry.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct key functional groups within the molecule. These techniques not only improve efficiency but also allow for greater control over reaction outcomes, which is crucial for producing compounds with desired properties.

The pharmacological potential of this compound has been investigated through both computational modeling and experimental studies. Computational methods such as molecular docking have been used to predict how this molecule might interact with various biological targets. These predictions provide valuable insights into its potential therapeutic applications and help guide experimental design.

In vitro studies have shown that this compound exhibits promising activity against several targets relevant to human health. For example, preliminary data suggest that it may have inhibitory effects on certain enzymes involved in inflammatory pathways. These findings are particularly exciting given the increasing recognition of inflammation as a key factor in many diseases.

The development of novel drug candidates is often hampered by issues related to bioavailability and toxicity. However, preliminary toxicity studies on this compound have shown encouraging results, indicating that it may be well-tolerated at therapeutic doses. Further studies are needed to confirm these findings and understand any potential long-term effects.

The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic researchers and industry scientists are essential for translating laboratory discoveries into tangible benefits for patients worldwide.

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